molecular formula C10H7BrN4 B1601163 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 71856-54-7

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1601163
CAS RN: 71856-54-7
M. Wt: 263.09 g/mol
InChI Key: ZSXCRGHOGAZHHS-UHFFFAOYSA-N
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Description

“5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the linear formula C16H11Br2N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile”, involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile” is characterized by the presence of a pyrazole ring, which contains two carbon and three nitrogen atoms . A molecular docking study was performed to justify the potent in vitro antipromastigote activity of a similar compound .


Chemical Reactions Analysis

Pyrazole derivatives, including “5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile”, are known for their diverse pharmacological effects . They are synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

Scientific Research Applications

Antimicrobial Activity

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile and its derivatives are involved in the synthesis of novel Schiff bases, which have shown significant antimicrobial activity. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using pyrazole-4-carboxaldehyde derivatives, including those similar to 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, and found that some derivatives exhibited excellent antimicrobial activity compared to others (Puthran et al., 2019).

Corrosion Inhibition

Compounds related to 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile have been studied for their potential as corrosion inhibitors. For example, M. Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. Their study suggests that similar pyrazole derivatives could be effective in protecting metals against corrosion (Yadav et al., 2016).

Electronic Properties and Interaction Studies

A study in 2022 examined the electronic properties of a fluoropyrazolecarbonitrile derivative closely related to 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This research highlights the potential of such compounds in interacting with fullerene molecules and enhancing Raman activity, indicating potential applications in materials science (Author, 2022).

Green Chemistry Applications

The molecule and its derivatives are also being explored in the context of green chemistry. For instance, D. Karati et al. (2022) investigated the microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including those similar to 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This approach is more environmentally friendly due to reduced use of organic solvents and hazardous residues (Karati et al., 2022).

Synthesis and Characterization

Various studies focus on the synthesis and characterization of compounds related to 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. For example, Nidhi Singh et al. (2021) described a DABCO catalyzed synthetic approach for synthesizing derivatives of 5-Aminopyrazole-4-carbonitrile in a green aqueous media, suggesting potential for eco-friendly production methods (Singh et al., 2021).

Safety And Hazards

Sigma-Aldrich provides “5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile” to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCRGHOGAZHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500583
Record name 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

71856-54-7
Record name 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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